molecular formula C15H14BrNO2 B13942040 5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide CAS No. 63887-04-7

5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide

Cat. No.: B13942040
CAS No.: 63887-04-7
M. Wt: 320.18 g/mol
InChI Key: NGYXKOYBVFNFFH-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Amidation: Formation of the benzamide structure by reacting with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Selection: Using high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization or chromatography to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic solutions can be used to break the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed.

Scientific Research Applications

5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-N-methyl-3-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63887-04-7

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

5-bromo-2-methoxy-N-methyl-3-phenylbenzamide

InChI

InChI=1S/C15H14BrNO2/c1-17-15(18)13-9-11(16)8-12(14(13)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)

InChI Key

NGYXKOYBVFNFFH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1OC)C2=CC=CC=C2)Br

Origin of Product

United States

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